5-benzyl-1-(4-ethylphenyl)-1,3,5-triazinane-2-thione
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Overview
Description
5-benzyl-1-(4-ethylphenyl)-1,3,5-triazinane-2-thione is a compound of interest in chemical research due to its structural complexity and potential biological activities. It belongs to the class of triazinane thiones, compounds characterized by their 1,2,4-triazole core and thione functionality.
Synthesis Analysis
The synthesis of similar triazinane compounds typically involves reactions of 1,2,4-triazole derivatives with various reagents. For example, synthesis of 3-[1-(4-(2-methylpropyl)phenyl)ethyl]-1,2,4-triazole-5-thione and its derivatives involves condensation reactions and subsequent modifications (B. Tozkoparan et al., 2000).
Molecular Structure Analysis
Triazinane derivatives often exhibit interesting molecular geometries. For instance, the triazole ring in related compounds is planar and forms specific dihedral angles with attached benzene rings, contributing to the compound's overall conformation and reactivity (Z. Karczmarzyk et al., 2013).
Chemical Reactions and Properties
These compounds can participate in various chemical reactions, including condensation and alkylation, leading to a range of derivatives with diverse properties. Their chemical behavior is influenced by the triazinane core and the substituents attached to it (A. Rybakova et al., 2020).
Physical Properties Analysis
The physical properties of triazinane derivatives are influenced by their molecular structure. The presence of specific functional groups and their arrangement within the molecule can affect properties like melting point, solubility, and crystalline structure (P. Terent’ev et al., 1993).
Chemical Properties Analysis
Chemical properties like reactivity and stability are determined by the molecular framework of the triazinane derivatives. The presence of the triazole ring and thione group contributes to its potential biological activity and interactions with other chemical entities (H. M. Mohamed, 2021).
properties
IUPAC Name |
5-benzyl-1-(4-ethylphenyl)-1,3,5-triazinane-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3S/c1-2-15-8-10-17(11-9-15)21-14-20(13-19-18(21)22)12-16-6-4-3-5-7-16/h3-11H,2,12-14H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMFADYCBNDNXCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CN(CNC2=S)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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